BenchChemオンラインストアへようこそ!

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea

Medicinal chemistry Structure-activity relationship Physicochemical property optimization

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea (CAS 1396880-76-4; molecular formula C21H25N3O2; MW 351.4 g/mol) is a synthetic 1,3-disubstituted urea derivative featuring a 2-ethoxyphenyl group on one urea nitrogen and a 4-(benzyl(methyl)amino)but-2-yn-1-yl substituent on the other. The compound belongs to a broader class of urea-based inhibitors in which the 1,3-disubstituted urea pharmacophore is a well-established transition-state mimetic for soluble epoxide hydrolase (sEH) inhibition, with numerous structurally related ureas demonstrating nanomolar Ki values against recombinant human sEH.

Molecular Formula C21H25N3O2
Molecular Weight 351.45
CAS No. 1396880-76-4
Cat. No. B2425052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea
CAS1396880-76-4
Molecular FormulaC21H25N3O2
Molecular Weight351.45
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC#CCN(C)CC2=CC=CC=C2
InChIInChI=1S/C21H25N3O2/c1-3-26-20-14-8-7-13-19(20)23-21(25)22-15-9-10-16-24(2)17-18-11-5-4-6-12-18/h4-8,11-14H,3,15-17H2,1-2H3,(H2,22,23,25)
InChIKeyXARGPZGWVDMYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea (CAS 1396880-76-4): Structural Classification and Procurement Context


1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea (CAS 1396880-76-4; molecular formula C21H25N3O2; MW 351.4 g/mol) is a synthetic 1,3-disubstituted urea derivative featuring a 2-ethoxyphenyl group on one urea nitrogen and a 4-(benzyl(methyl)amino)but-2-yn-1-yl substituent on the other . The compound belongs to a broader class of urea-based inhibitors in which the 1,3-disubstituted urea pharmacophore is a well-established transition-state mimetic for soluble epoxide hydrolase (sEH) inhibition, with numerous structurally related ureas demonstrating nanomolar Ki values against recombinant human sEH [1]. The presence of an ether-functionalized aryl ring (2-ethoxyphenyl) is consistent with pharmacophoric features shown to enhance physical properties and metabolic stability in urea-based sEH inhibitors when compared to adamantyl-containing counterparts [2]. The but-2-ynyl (alkyne) linker introduces conformational rigidity absent in saturated alkyl-linked analogs, potentially affecting both target engagement kinetics and off-target selectivity profiles.

Why 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea Cannot Be Interchanged with In-Class Urea Analogs


Within the 1,3-disubstituted urea chemical space, minor structural perturbations produce order-of-magnitude differences in target potency, metabolic stability, and pharmacokinetic behavior. Published SAR on urea-ether sEH inhibitors demonstrates that the position and nature of aryl substitution (ortho vs. meta vs. para) dramatically influences inhibitory potency, with ortho-substituted phenyl ureas exhibiting IC50 values exceeding 72,000 nM in certain contexts compared to low nanomolar potency for optimized para-substituted analogs [1]. The alkyne linker in this compound imposes a rigid, linear geometry between the urea core and the terminal benzyl(methyl)amino group, which differs fundamentally from flexible alkyl-linked or cyclohexyl-containing comparators in both conformational sampling and target binding kinetics [2]. Furthermore, the specific combination of a 2-ethoxyphenyl ring (contributing hydrogen-bond acceptor capacity and lipophilicity) with a benzyl(methyl)amino terminus (providing both aromatic π-stacking potential and a tertiary amine with pH-dependent ionization) creates a unique polypharmacophoric profile that cannot be recapitulated by simply substituting individual fragments. The evidence below quantifies these differentiation dimensions where data permits.

Quantitative Differentiation Evidence for 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea vs. Closest Analogs


Ortho-Ethoxy Substitution: Hydrogen-Bond Acceptor Capacity and Lipophilicity Differentiation vs. Unsubstituted Phenyl Analog

The target compound incorporates an ortho-ethoxy substituent on the N'-phenyl ring, differentiating it from the unsubstituted phenyl analog 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea (CAS 1396843-44-9). The ortho-ethoxy group contributes one additional hydrogen-bond acceptor (ether oxygen; total HBA count = 5 vs. 4 for the phenyl analog ) and modulates lipophilicity. In published SAR of 1,3-disubstituted urea sEH inhibitors, replacement of an unsubstituted phenyl group with an alkoxy-substituted phenyl ring has been shown to alter metabolic stability: ether-functionalized ureas demonstrated reduced in vitro microsomal degradation rates compared to unsubstituted phenyl counterparts, with the ether group serving as a tunable handle for balancing potency and PK properties [1]. The ortho position of the ethoxy group in the target compound creates a steric environment distinct from para-ethoxy analogs, potentially conferring differential selectivity profiles across the sEH/FAAH/kinase target landscape [2].

Medicinal chemistry Structure-activity relationship Physicochemical property optimization

Benzyl(methyl)amino vs. Diisopropylamino Terminal Group: Steric Bulk and Aromatic π-Interaction Capacity

The target compound features a benzyl(methyl)amino terminus on the but-2-ynyl linker, contrasting with the diisopropylamino terminus in the closely related analog 1-(4-(diisopropylamino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea (CAS 1396684-69-7). The benzyl group introduces aromatic π-stacking capacity (absent in the purely aliphatic diisopropylamino analog) while the methyl group maintains a compact steric profile adjacent to the tertiary amine. Published SAR on urea-based inhibitors indicates that tertiary amine substituents serve as secondary or tertiary pharmacophores contributing to target residence time and isoform selectivity: polar/ionizable amine groups at this position can enhance water solubility and modulate the pKa of the adjacent tertiary amine, affecting both oral bioavailability and CNS penetration potential [1]. The benzyl aromatic ring introduces the possibility of edge-to-face or π-π interactions with aromatic residues in target binding pockets (e.g., Phe/Tyr/Trp residues in sEH, FAAH, or kinase active sites), an interaction mode unavailable to the diisopropylamino comparator [2].

Pharmacophore design Inhibitor selectivity Molecular recognition

Alkyne (But-2-ynyl) Linker as Conformational Constraint vs. Saturated Alkyl Linkers

The but-2-ynyl (-CH2-C≡C-CH2-) linker connecting the urea core to the benzyl(methyl)amino group imposes a rigid, linear geometry with sp-hybridized carbons restricting rotation to a single axis. This contrasts fundamentally with saturated butyl (-CH2-CH2-CH2-CH2-) linkers used in many urea-based inhibitor series, which sample multiple gauche/anti conformations. Published conformational analysis of urea-based sEH inhibitors demonstrates that linker geometry directly impacts the spatial relationship between the urea pharmacophore and secondary/tertiary pharmacophores: the optimal distance between the urea carbonyl and the polar/ionizable terminal group has been identified as approximately 4-5 atoms for achieving high sEH inhibitory potency [1]. The alkyne linker in the target compound spans this distance (4 atoms between urea N and terminal amine N) while restricting conformational freedom, potentially reducing the entropic penalty upon target binding compared to flexible saturated linkers [2]. For comparison, the conformationally unrestricted cyclohexyl analog 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea replaces the 2-ethoxyphenyl with a flexible cyclohexyl group on the opposite urea nitrogen, resulting in a different conformational landscape entirely .

Conformational restriction Ligand design Entropic optimization

Class-Level Metabolic Stability Advantage of Ether-Functionalized Phenyl Ureas vs. Adamantyl-Containing Urea Inhibitors

The target compound incorporates a 2-ethoxyphenyl group, placing it within the class of ether-functionalized phenyl urea inhibitors. Published head-to-head pharmacokinetic comparisons demonstrate that substituted phenyl-containing urea-based sEH inhibitors afford more favorable PK properties than adamantyl-containing counterparts: in murine models, substituted phenyl ureas exhibited higher Cmax, larger AUC, and longer t1/2 values compared to the adamantyl-based inhibitor t-AUCB [1]. Specifically, the phenyl-based inhibitor TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) demonstrated dramatically improved metabolic stability and in vivo anti-inflammatory efficacy relative to t-AUCB following oral administration in LPS-challenged mice [1]. While direct metabolic stability data for the target compound are not publicly available, the published class-level SAR supports the inference that the 2-ethoxyphenyl motif—as an ether-functionalized aryl group—is expected to confer superior metabolic stability compared to adamantyl-containing urea inhibitors that were the historical standard in sEH research [2].

Metabolic stability Pharmacokinetics In vivo efficacy

Tertiary Amine Ionization State: pH-Dependent Solubility and CNS Permeability Implications vs. Neutral Analogs

The benzyl(methyl)amino group in the target compound contains a tertiary amine with an estimated pKa of approximately 7.5-8.5, rendering it partially ionized at physiological pH. This creates a pH-dependent ionization profile that differs from neutral urea analogs such as 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea (which lacks an aryl ring on the opposite urea nitrogen) . Published SAR on urea-based sEH inhibitors demonstrates that incorporation of ionizable amine groups serves as a tertiary pharmacophore that can improve aqueous solubility and modulate blood-brain barrier penetration: inhibitors with basic amine groups have shown enhanced CNS distribution compared to neutral analogs in rodent models [1]. The benzyl(methyl)amino group in the target compound provides this ionizable handle while the 2-ethoxyphenyl ring on the opposite urea nitrogen contributes balanced lipophilicity—a combination not present in either the diisopropylamino analog (which lacks aromatic character at the amine terminus) or the phenyl analog (which lacks the ethoxy oxygen HBA) [2].

Drug-like properties Blood-brain barrier penetration pH-dependent solubility

Recommended Research Application Scenarios for 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea Based on Differential Evidence


sEH Inhibitor Screening and Lead Optimization Programs Requiring Ether-Functionalized Phenyl Urea Scaffolds

This compound is best deployed as a screening candidate or scaffold-hopping starting point in soluble epoxide hydrolase (sEH) inhibitor programs where the established pharmacophoric requirements include a 1,3-disubstituted urea core with an ether-functionalized aryl group on one nitrogen and a rigid linker bearing a basic amine on the other [1][2]. The 2-ethoxyphenyl group aligns with published SAR showing that ether-substituted phenyl ureas maintain sEH inhibitory potency while offering improved physical properties and metabolic stability relative to adamantyl-containing chemotypes [1]. The benzyl(methyl)amino terminus provides a tertiary amine handle for salt formation and solubility optimization, a feature recognized as beneficial in urea-based sEH inhibitor development [3].

Conformational Restriction Studies Comparing Alkyne-Linked vs. Saturated-Linked Urea Inhibitors

The but-2-ynyl linker in this compound provides a defined, rigid spatial relationship between the urea pharmacophore and the terminal amine, making it suitable for systematic comparisons with flexible saturated-linker analogs in target engagement kinetics studies [1]. Published research on urea linker SAR demonstrates that the distance and geometry between the urea group and secondary/tertiary pharmacophores are critical determinants of both potency and target residence time [1]. This compound can serve as a conformational probe in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments comparing kon/koff rates against saturated-linker analogs.

Physicochemical Property Benchmarking Against Closely Related Urea Analog Series

The unique combination of ortho-ethoxy substitution (higher HBA count, modulated logP) and a benzyl(methyl)amino terminus (aromatic π-system + ionizable amine) positions this compound as a valuable comparator in systematic physicochemical profiling panels [1]. Compared to the phenyl analog (CAS 1396843-44-9, lower HBA, lower MW), the diisopropylamino analog (CAS 1396684-69-7, no aromatic ring), and the cyclohexyl analog (neutral terminus), this compound occupies a distinct property space that can inform multiparameter optimization strategies [2]. Parallel artificial membrane permeability assay (PAMPA) and kinetic solubility measurements across this analog series can generate SAR insights directly applicable to lead optimization.

Polypharmacology and Off-Target Selectivity Profiling in Urea-Based Inhibitor Programs

The structural elements of this compound—urea core (sEH/FAAH pharmacophore), ortho-alkoxyphenyl ring (potential kinase hinge-binding motif), benzyl group (aromatic recognition element), and tertiary amine (GPCR ligand feature)—create a polypharmacophoric profile amenable to systematic selectivity profiling [1][2]. Published literature indicates that urea-based inhibitors can exhibit activity across multiple targets including sEH, FAAH, and various kinases depending on substitution patterns [1]. This compound is suitable for broad-panel selectivity screening (e.g., Eurofins/CEREP panels) to characterize its target engagement fingerprint relative to more narrowly substituted analogs, providing critical data for programs concerned with off-target liability assessment.

Quote Request

Request a Quote for 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.